2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Description
2-(3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a boron-containing heterocyclic compound featuring a naphtho[1,8-de][1,3,2]diazaborinine core substituted with a 3,5-dichlorophenyl group. This compound belongs to the class of naphthalene-1,8-diamino boronamides (Bdan derivatives), which are characterized by reduced reactivity compared to other organoboron reagents like Bpin (bis(pinacolato)diboron) . The 3,5-dichlorophenyl substituent introduces electron-withdrawing chlorine atoms, which may enhance stability and influence electronic properties for applications in cross-coupling reactions or materials science.
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BCl2N2/c18-12-7-11(8-13(19)9-12)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSDRKSTJNKMJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Stoichiometry
| Component | Role | Amount (Example) |
|---|---|---|
| 1,8-Diaminonaphthalene | Diamine precursor | 1 equivalent (0.5 mmol) |
| 3,5-Dichlorophenylboronic acid | Boron source and aryl group donor | 1 equivalent (0.6 mmol) |
| Water | Solvent | 15 mL |
Reaction Conditions
- Temperature: 60 °C
- Time: 2 hours
- Atmosphere: Ambient (no inert atmosphere specified)
- Workup: Extraction with ethyl acetate, solvent removal under reduced pressure
- Purification: Silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 15:1)
Procedure Summary
- Combine 1,8-diaminonaphthalene and 3,5-dichlorophenylboronic acid in water within a single-necked flask equipped with a stir bar.
- Stir the mixture at 60 °C for 2 hours to promote condensation and ring formation.
- Cool the reaction mixture to room temperature.
- Extract the product with ethyl acetate.
- Remove solvent under reduced pressure.
- Purify the crude product by column chromatography to obtain the pure 2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de]diazaborinine.
Yield
- The reaction typically affords a high yield of approximately 94% , indicating an efficient and practical synthetic route.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| Starting materials | 1,8-Diaminonaphthalene + 3,5-Dichlorophenylboronic acid | Equimolar amounts |
| Solvent | Water | 15 mL per 0.5 mmol scale |
| Reaction temperature | 60 °C | Mild heating |
| Reaction time | 2 hours | Sufficient for complete conversion |
| Workup | Extraction with ethyl acetate | Followed by solvent evaporation |
| Purification | Silica gel column chromatography | Petroleum ether/ethyl acetate 15:1 |
| Yield | ~94% | High efficiency |
Chemical Reactions Analysis
Types of Reactions
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding borane derivatives.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a suitable nucleophile and a catalyst, such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boranes. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine involves its interaction with specific molecular targets and pathways. In the context of BNCT, the compound accumulates in cancer cells and, upon exposure to neutron radiation, undergoes nuclear reactions that produce high-energy particles. These particles selectively destroy cancer cells while sparing healthy tissue . The compound’s boron atom plays a crucial role in this process, as it captures neutrons and initiates the therapeutic reaction .
Comparison with Similar Compounds
Key Observations :
- Crystallography : While the dichlorophenyl variant’s crystal structure is unreported, analogs like the difluorophenyl and bromophenyl derivatives exhibit planar Bdan cores with bond lengths (B–N: ~1.42–1.46 Å) and angles consistent with sp² hybridization .
Biological Activity
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine (CAS No. 1159803-65-2) is a boron-containing heterocyclic compound with potential applications in medicinal chemistry and cancer therapy. Its unique structure allows it to participate in various biological interactions, particularly in the context of boron neutron capture therapy (BNCT), which is being explored as a treatment for certain types of cancer.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H11BCl2N2 |
| Molecular Weight | 312.99 g/mol |
| Boiling Point | 491.1 ± 55.0 °C (Predicted) |
| Density | 1.39 ± 0.1 g/cm³ (Predicted) |
| pKa | -3.90 ± 0.20 (Predicted) |
The biological activity of this compound primarily revolves around its potential use in BNCT. Upon administration, the compound selectively accumulates in tumor cells. When exposed to neutron radiation, it undergoes nuclear reactions that produce high-energy particles capable of damaging cancerous cells while minimizing harm to surrounding healthy tissue.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that upon neutron irradiation, these compounds can effectively induce apoptosis in tumor cells, suggesting a promising avenue for cancer treatment through BNCT .
Case Studies
- Study on Tumor Cell Lines : An experimental study assessed the efficacy of boron-containing compounds on human glioblastoma cell lines. The results showed a marked increase in cell death when treated with neutron irradiation post-administration of the compound .
- In Vivo Studies : Animal models treated with the compound followed by neutron exposure exhibited reduced tumor size compared to control groups receiving no treatment or conventional chemotherapy. This highlights the potential for targeted therapy using this compound .
Applications in Medicinal Chemistry
The compound's unique properties make it a candidate for further development in pharmaceutical applications:
- Drug Development : Its structure allows for modifications that can enhance its bioavailability and selectivity towards cancer cells.
- Combination Therapies : Research is ongoing into its use in combination with other chemotherapeutic agents to improve overall treatment efficacy.
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for synthesizing 2-(3,5-dichlorophenyl)-naphthodiazaborinines, and how do reaction conditions influence yields?
- Methodology : The compound is synthesized via a modular approach using naphthalene-1,8-diamino boronamide (Bdan) as a key intermediate. A typical protocol involves reacting 3,5-dichloroaniline with Bdan precursors under inert conditions (N₂ atmosphere) in the presence of catalysts like tetrabutylammonium iodide (TBAI) and benzoyl peroxide (BPO). Sodium acetate (NaOAc) is used to neutralize acidic byproducts. Reaction optimization requires precise stoichiometry (e.g., 1:2 molar ratio of Bdan to aryl amine) and temperatures between 80–100°C to avoid decomposition .
- Key Data : Yields range from 65–70% for dichlorophenyl derivatives, with purity confirmed by NMR and HRMS .
Q. How are crystallographic parameters determined for naphthodiazaborinines, and what structural insights do they provide?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is performed using instruments like Bruker APEX-II. Structures are refined with SHELXL . Key parameters include bond lengths (B–N: ~1.42–1.45 Å) and angles (N–B–N: ~85–88°), confirming the planar geometry of the diazaborinine core. Orthorhombic crystal systems (e.g., space group Pbca) are common, with unit cell volumes around 2,700 ų .
- Insights : The dichlorophenyl substituent introduces steric hindrance, slightly distorting the naphthalene backbone .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.0–7.6 ppm (naphthalene backbone) and δ 6.4–7.5 ppm (dichlorophenyl group). Boron-bound NH protons resonate as broad singlets (~δ 5.9–6.0 ppm) .
- HRMS : Molecular ion peaks (e.g., m/z 312.0395 for C₁₆H₁₁BCl₂N₂⁻) confirm stoichiometry .
Advanced Research Questions
Q. How do electronic effects of 3,5-dichlorophenyl substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Electron-withdrawing Cl groups reduce electron density at the boron center, making it less reactive toward nucleophiles. Reactivity is assessed via Hammett constants (σₚ≈0.23 for Cl) and DFT calculations (e.g., Mulliken charges on B). Comparative studies with fluorophenyl analogs (σₚ≈0.06) show slower Suzuki-Miyaura coupling kinetics, requiring Pd catalysts with stronger oxidative addition capacity .
- Data Contradictions : Some studies report unexpected stability in protic solvents due to steric shielding by Cl substituents .
Q. What strategies mitigate moisture sensitivity during synthetic protocols?
- Methodology :
- Schlenk Techniques : Reactions are conducted under anhydrous conditions using flame-dried glassware.
- Additives : Molecular sieves (4 Å) or desiccants like MgSO₄ are added to scavenge trace water .
- Stability Tests : TGA analysis shows decomposition >150°C, but storage at –20°C under argon preserves integrity for >1 year .
Q. How can computational methods predict regioselectivity in functionalization reactions?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (FMOs). The LUMO of the dichlorophenyl derivative localizes on the boron atom, favoring nucleophilic attacks at this site. Transition-state modeling (e.g., for Miyaura borylation) predicts activation energies and optimizes solvent systems (e.g., THF vs. DMF) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
